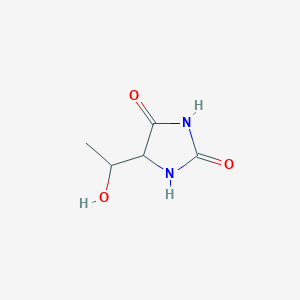

5-(1-Hydroxyethyl)imidazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

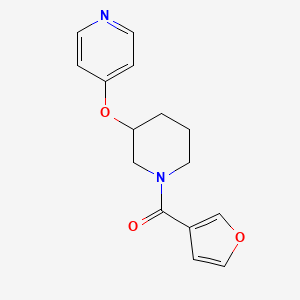

5-(1-Hydroxyethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C5H8N2O3 . It has a molecular weight of 144.13 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N2O3/c1-2(8)3-4(9)7-5(10)6-3/h2,8-9H,1H3,(H2,6,7,10) . The compound’s structure is based on the imidazolidine-2,4-dione core, with a hydroxyethyl group attached .

Physical and Chemical Properties Analysis

This compound is a solid compound . Predicted properties include a melting point of 168.48°C, a boiling point of 405.55°C, a density of approximately 1.3 g/cm³, and a refractive index of n20D 1.50 .

科学的研究の応用

Chemical and Electrochemical Studies

Imidazolidine derivatives, including 5-(1-Hydroxyethyl)imidazolidine-2,4-dione, have been characterized and explored for their DNA binding capabilities, demonstrating significant potential for anti-tumor activity. These compounds exhibit pH-sensitive spectroscopic behavior, making them interesting candidates for bioanalytical applications. Specifically, their DNA binding affinity has been examined, showing potential comparable to clinically used anticancer drugs, based on studies conducted using cyclic voltammetry and UV-Vis spectroscopy Afzal Shah et al., 2013. Additionally, the electrochemical oxidation of hydantoin derivatives, including this compound, has been studied, providing insights into their biochemical actions and structure-activity relationships Erum Nosheen et al., 2012.

Synthesis and Applications in Medicinal Chemistry

The compound has served as a building block in various synthetic pathways, leading to the development of novel compounds with potential biological activities. For instance, reactions of nitromethane with aryl isocyanates in the presence of triethylamine have led to the formation of novel imidazolidine derivatives, highlighting its versatility in organic synthesis Tomio Shimizu et al., 1986. Moreover, imidazolidine-2,4-diones have been synthesized for various applications, including their use as corrosion inhibitors for mild steel in acidic solutions, demonstrating the compound's utility in materials science A. Elbarki et al., 2020.

Catalytic Applications

Imidazolidine derivatives have also been explored for their catalytic applications, as in the case of aldol condensation reactions. A novel magnetic immobilized para-aminobenzoic acid-Cu(II) complex was developed as a green, efficient, and reusable catalyst for synthesizing novel 5-arylidenthiazolidine-2,4-diones and 5-arylidene-2-imidazolidine-2,4-dione derivatives, showcasing the compound's potential in green chemistry and catalysis Zohreh Esam et al., 2020.

特性

IUPAC Name |

5-(1-hydroxyethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c1-2(8)3-4(9)7-5(10)6-3/h2-3,8H,1H3,(H2,6,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOMFXACAPZPIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(=O)N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea](/img/structure/B2898016.png)

![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898018.png)

![5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2898026.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2898027.png)

![[2-(Methoxymethyl)oxan-2-yl]methanamine](/img/structure/B2898030.png)

![N-(4-ethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2898031.png)

![5-Azaspiro[3.5]nonan-8-amine dihydrochloride](/img/structure/B2898032.png)

![1-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2898033.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2898034.png)